4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C14H10ClN3O3S and a molecular weight of 335.77 g/mol. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a carbamothioyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Scientific Research Applications
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide can be compared with similar compounds such as:
4-chloro-2-nitrophenol: This compound also contains a chloro and nitro group but differs in its overall structure and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the chloro or nitrophenyl groups, leading to compounds with different properties and applications.
Biological Activity
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClN3O3S, with a molecular weight of approximately 335.76 g/mol. The compound features a chloro group, a nitrophenyl moiety, and a carbamothioyl group attached to a benzamide structure, which contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related benzamide derivatives demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
A notable area of research involves the anticancer properties of this compound. In vitro studies have reported that this compound inhibits cell proliferation in cancer cell lines. Specifically, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising results in reducing viability .
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus and E. coli | |
Anticancer | Inhibits MCF-7 and A549 cell lines | |
Anti-inflammatory | Significant reduction in edema in animal models |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in critical cellular pathways, leading to altered cellular functions. For instance, similar compounds have been shown to inhibit CTP synthetase in Mycobacterium tuberculosis, suggesting a potential target for further investigation .
Study on Anticancer Activity
In a study assessing the anticancer effects of various benzamide derivatives, this compound was evaluated for its ability to induce apoptosis in MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to control groups, highlighting its potential as a chemotherapeutic agent .
Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated that administration of the compound significantly reduced paw swelling compared to the control group, indicating its potential for treating inflammatory conditions .
Properties
IUPAC Name |
4-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-10-3-1-9(2-4-10)13(19)17-14(22)16-11-5-7-12(8-6-11)18(20)21/h1-8H,(H2,16,17,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZMZAGRVWQIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.